4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one
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Overview
Description
4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one is a complex organic compound often explored for its multifaceted chemical properties and potential applications in various scientific fields. Known for its unique structure, this compound has piqued the interest of researchers in chemistry, biology, and medicine due to its potential bioactivity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one, various methodologies can be employed. One common method involves the alkylation of piperidine derivatives with 3-methyl-4-pyridine methanol, followed by subsequent acylation and coupling reactions to introduce the phenylpyrrolidinone moiety. This process requires carefully controlled reaction conditions including temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial context, the production of this compound would likely involve batch or continuous flow processes, taking advantage of large-scale reactors and automated controls to optimize reaction conditions. Safety protocols and waste management are critical aspects of industrial production, given the complexity and potential hazards associated with the intermediates and reagents used.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one can participate in a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: : Reduction reactions can yield various hydrogenated forms, altering its chemical properties.
Substitution: : It can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate these transformations.
Major Products Formed
The major products formed depend on the specific reactions employed. For example, oxidation may yield N-oxides, while reduction could lead to hydrogenated derivatives. Substitution reactions may result in various functionalized analogs with potentially enhanced properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as an intermediate in the synthesis of more complex molecules. Its unique structure provides multiple sites for functionalization, making it a valuable building block in organic synthesis.
Biology
From a biological perspective, 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one is explored for its potential bioactivity. Researchers are investigating its interactions with biological targets, which could lead to the development of new therapeutic agents.
Medicine
In medicine, the compound's bioactivity makes it a candidate for drug development. Studies are ongoing to understand its pharmacological effects, toxicity, and potential therapeutic applications, particularly in the treatment of neurological and inflammatory conditions.
Industry
Industrially, the compound can be used as a precursor for the synthesis of pharmaceuticals and other bioactive molecules. Its reactivity and versatility make it a valuable component in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound's structure suggests it can bind to particular enzymes or receptors, modulating their activity. The precise pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound's effects at a cellular and molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and piperidine derivatives, such as:
4-(4-{[(3-ethylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one
4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-ol
4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one
Highlighting Uniqueness
What sets 4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one apart is its specific substitution pattern and combination of functional groups, which impart unique chemical and biological properties. This makes it an intriguing subject for research, offering potential advantages over similar compounds in terms of reactivity, stability, and bioactivity.
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-14-24-10-7-21(17)29-16-18-8-11-25(12-9-18)23(28)19-13-22(27)26(15-19)20-5-3-2-4-6-20/h2-7,10,14,18-19H,8-9,11-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKDGXXKSLLEJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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